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Fmoc-L-2-aminomethyl-Phe(Boc)

Cat. No.: B13646430
M. Wt: 516.6 g/mol
InChI Key: SANGKBPWIFXZHS-UHFFFAOYSA-N
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Description

Contextualization within Modern Peptide Chemistry Research

In modern peptide chemistry, solid-phase peptide synthesis (SPPS) is the predominant technique for assembling peptide chains. nih.gov Within this framework, the Fmoc/tBu strategy is the most widely adopted approach due to its use of milder reaction conditions compared to older methods. nih.govamericanpeptidesociety.org Fmoc-L-2-aminomethyl-Phe(Boc) is specifically designed for integration into Fmoc-based SPPS protocols. smolecule.com

The compound functions as a non-standard building block, allowing chemists to move beyond the 20 canonical amino acids. Its incorporation into a peptide sequence is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but possess modified properties. google.com The use of such specialized derivatives is central to contemporary research aimed at developing novel peptide-based therapeutics and biochemical probes. smolecule.comchemimpex.com The vast majority of synthetic peptides are now produced via Fmoc SPPS, and the availability of high-quality, modified building blocks like Fmoc-L-2-aminomethyl-Phe(Boc) is crucial for advancing the field. nih.gov

Significance of Unnatural Amino Acid Derivatives in Chemical Biology

Unnatural amino acids (UAAs) are amino acid structures that are not genetically encoded in living organisms. nih.gov Their incorporation into peptide and protein structures is a cornerstone of modern chemical biology and drug discovery. nih.govnih.gov By introducing UAAs, researchers can rationally design molecules with enhanced or entirely new functionalities. nih.gov

The significance of using UAAs like Fmoc-L-2-aminomethyl-Phe(Boc) lies in their ability to confer novel properties upon the resulting peptides. These properties can include:

Enhanced Stability: Natural peptides are often susceptible to rapid degradation by enzymes (proteases) in biological systems. The inclusion of UAAs can render the peptide backbone unrecognizable to these enzymes, thereby increasing the peptide's in vivo half-life. nih.gov

Conformational Control: The unique side chain of this UAA introduces steric bulk and a specific hydrogen bonding pattern that can force the peptide backbone into a particular three-dimensional shape. This conformational constraint is critical for improving binding affinity and selectivity to biological targets like receptors or enzymes.

Expanded Chemical Functionality: The aminomethyl side chain, once deprotected, can serve as a reactive handle for further chemical modifications, such as attaching imaging agents, drug payloads, or other functional groups. smolecule.com

Ultimately, the synthesis and use of UAAs expand the chemical diversity available to scientists, enabling the creation of molecules with precisely tailored biological and physicochemical profiles for research and therapeutic applications. nih.govenamine.net

Overview of Protecting Group Strategies in Peptide Synthesis Research

Protecting reactive functional groups is a fundamental and mandatory strategy in peptide synthesis to prevent unwanted side reactions and ensure the controlled, stepwise formation of the desired peptide sequence. nih.govspringernature.com Fmoc-L-2-aminomethyl-Phe(Boc) is an excellent example of the application of an orthogonal protecting group strategy, which is a key principle in complex organic synthesis. jocpr.comiris-biotech.de Orthogonality means that two or more protecting groups can be removed selectively under different chemical conditions without affecting the others. iris-biotech.de

The two protecting groups on this molecule are:

Fmoc (9-fluorenylmethoxycarbonyl): This group protects the α-amino function of the amino acid. It is classified as a base-labile protecting group, meaning it is stable under acidic and neutral conditions but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govamericanpeptidesociety.org In Fmoc-SPPS, this deprotection step is performed at the beginning of each coupling cycle to free the amine for reaction with the next incoming amino acid. iris-biotech.de

Boc (tert-butyloxycarbonyl): This group protects the secondary amine on the aminomethyl side chain. It is an acid-labile group, stable to the basic conditions used to remove the Fmoc group. americanpeptidesociety.org The Boc group remains attached to the side chain throughout the entire peptide assembly process. It is typically removed during the final step of the synthesis, where the completed peptide is cleaved from the solid support using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). americanpeptidesociety.orgiris-biotech.de

This orthogonal Fmoc/Boc combination ensures precise control over the synthetic process, allowing the peptide chain to be built correctly before the side-chain functionalities are revealed. nih.goviris-biotech.de

Research Landscape and Future Directions for Fmoc-L-2-aminomethyl-Phe(Boc) Analogues

The current research landscape for Fmoc-L-2-aminomethyl-Phe(Boc) and its analogues is primarily situated within drug discovery and the development of advanced biomaterials. nih.govchemimpex.com Researchers utilize these building blocks to synthesize libraries of peptidomimetics to probe biological systems and identify lead compounds for therapeutic development. smolecule.comgoogle.com The unique conformational constraints imposed by this UAA are exploited to design peptides with high affinity for specific protein targets, a crucial aspect of developing targeted therapies. chemimpex.com

Future directions in this area are likely to focus on several key aspects:

Synthesis of Novel Analogues: There is ongoing interest in creating new derivatives of this compound. This could involve introducing different substituents onto the phenyl ring to modulate electronic or steric properties, or replacing the aminomethyl linker with other functional groups to explore a wider range of conformational possibilities and chemical reactivities. researchgate.net

Application in Complex Architectures: The use of such building blocks is expanding beyond linear peptides to more complex structures like cyclic peptides, stapled peptides, and peptide-drug conjugates. alfa-chemistry.com The side chain can act as an anchor point for cyclization or for attaching other molecules.

Development of Greener Synthetic Methodologies: As with peptide chemistry in general, there is a drive towards developing more sustainable and efficient synthetic methods for both the production of UAA building blocks and their incorporation into peptides. iris-biotech.de

Continued innovation in the design and application of UAAs like Fmoc-L-2-aminomethyl-Phe(Boc) will continue to push the boundaries of peptide science, enabling the creation of sophisticated molecules for a wide array of applications in medicine and biotechnology. jocpr.com

Table 2: Chemical Compounds Mentioned in the Article

Compound Name Abbreviation / Synonym
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid Fmoc-L-2-aminomethyl-Phe(Boc)
9-fluorenylmethoxycarbonyl Fmoc
tert-butyloxycarbonyl Boc
Phenylalanine Phe
Piperidine
Dimethylformamide DMF

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32N2O6 B13646430 Fmoc-L-2-aminomethyl-Phe(Boc)

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-11-5-4-10-19(20)16-26(27(33)34)32-29(36)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANGKBPWIFXZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc L 2 Aminomethyl Phe Boc

Strategies for Stereoselective Synthesis of the Phenylalanine Core

The chirality at the α-carbon is crucial for the biological activity of the resulting peptides. The L-configuration of the target compound is typically established using one of two main approaches: asymmetric synthesis or utilization of the chiral pool.

Asymmetric Synthesis: These methods construct the chiral center during the synthesis.

Asymmetric Alkylation: A prominent method involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary can be deprotonated and alkylated with an ortho-substituted benzyl (B1604629) bromide. beilstein-journals.org Subsequent hydrolysis of the Schiff base and removal of the metal yields the desired L-amino acid.

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of a dehydroamino acid precursor is a highly efficient method. chemrxiv.org An α,β-unsaturated precursor, such as an N-acyl-2-aminocinnamic acid derivative bearing the appropriate ortho-substituent, can be hydrogenated using a chiral rhodium or ruthenium catalyst (e.g., with DuPhos or Me-BoPhoz ligands) to yield the L-phenylalanine core with high enantiomeric excess. beilstein-journals.org

Stereoselective Radical Addition: Modern photoredox catalysis offers a pathway via the stereoselective addition of a C-centered radical to a chiral glyoxylate-derived N-sulfinyl imine. chemrxiv.org This method allows for the formation of highly functionalized α-amino acids with excellent stereocontrol. chemrxiv.org

Chiral Pool Synthesis: This approach starts with a readily available chiral molecule, such as L-phenylalanine itself, thereby preserving the desired stereochemistry throughout the synthesis. A common strategy involves the functionalization of the phenyl ring of an N-protected L-phenylalanine derivative. For example, a Negishi cross-coupling reaction between an N-Boc-3-iodo-L-alanine derivative and an ortho-functionalized organozinc reagent can be employed to build the substituted phenylalanine side chain while retaining the original stereocenter. nih.gov

Introduction and Orthogonal Protection of the Aminomethyl Moiety with Boc

With the phenylalanine core established, the next step is the introduction of the aminomethyl group (-CH₂NH₂) at the ortho-position of the phenyl ring. wikipedia.org This can be achieved through the chemical modification of a precursor functional group. A common route involves the reduction of an ortho-cyano (-CN) or ortho-nitro (-NO₂) group.

A representative synthetic sequence starts with N-protected L-phenylalanine, which is subjected to ortho-nitration. The nitro group is then reduced to a primary amine, which is subsequently converted to the aminomethyl group via a multi-step sequence such as formylation followed by reduction. A more direct approach involves the reduction of an ortho-cyanophenylalanine derivative, which can be prepared via Sandmeyer reaction on ortho-amino-L-phenylalanine or by palladium-catalyzed cyanation of ortho-iodo-L-phenylalanine.

Once the 2-aminomethyl-L-phenylalanine scaffold is obtained, the side-chain primary amine must be selectively protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions required for Fmoc-group cleavage, establishing an orthogonal protection scheme. iris-biotech.denih.gov The protection is typically carried out by reacting the diamino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. Careful control of stoichiometry and reaction conditions is necessary to ensure selective protection of the more nucleophilic side-chain amine over the α-amino group, although pre-protection of the α-amino group is a more common strategy to ensure regioselectivity.

Regioselective Introduction of the Fmoc Protecting Group

The final step in the synthesis is the regioselective protection of the α-amino group with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for its application in modern solid-phase peptide synthesis (SPPS). nih.gov Since the side-chain amine is already masked with the acid-labile Boc group, the α-amino group is the only primary amine available for acylation.

The reaction is typically performed under Schotten-Baumann conditions. The Boc-protected diamino acid is dissolved in an aqueous solvent mixture (e.g., dioxane/water or acetone/water) containing a base such as sodium bicarbonate or sodium carbonate. 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is then added portion-wise at a low temperature to yield the desired product, Fmoc-L-2-aminomethyl-Phe(Boc). rsc.org The mild, aqueous conditions are generally effective and minimize side reactions. rsc.org

Purification and Characterization Methodologies in Synthetic Research

Rigorous purification and characterization are essential to confirm the identity and purity of the final compound before its use in further applications like peptide synthesis.

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of Fmoc-L-2-aminomethyl-Phe(Boc). Reversed-phase HPLC (RP-HPLC) is almost universally employed for this purpose. nih.govbevital.no The high hydrophobicity of the Fmoc group makes the compound well-suited for separation on C18 or C8 stationary phases.

A typical analysis involves injecting the sample onto the column and eluting it with a gradient of an organic solvent (usually acetonitrile) in water. oup.com An acid modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, is typically added to both the aqueous and organic phases to ensure sharp peak shapes by suppressing the ionization of the carboxylic acid and any free amines. Purity is determined by integrating the peak area of the product and comparing it to the areas of any impurity peaks detected, often by UV absorbance at a wavelength where the fluorenyl group absorbs strongly (e.g., 265 nm or 301 nm).

Table 1: Representative RP-HPLC Purity Analysis Conditions

Parameter Condition
Instrument Agilent 1290 Infinity HPLC or equivalent
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV, 265 nm

| Expected Retention Time | Dependent on exact system, but typically in the mid-to-late gradient region |

A combination of spectroscopic methods is used to unequivocally confirm the structure of Fmoc-L-2-aminomethyl-Phe(Boc).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. The ¹H NMR spectrum provides information on the number and connectivity of protons. Key expected signals include the characteristic aromatic protons of the Fmoc group and the phenylalanine ring, the benzylic and α-protons of the amino acid backbone, and the singlets for the tert-butyl protons of the Boc group. The ¹³C NMR spectrum confirms the carbon framework, with distinct signals for the carbonyl carbons of the Fmoc, Boc, and carboxylic acid groups. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to confirm the elemental composition by providing a highly accurate mass measurement. nih.govnih.gov The analysis would confirm the molecular weight of the compound (516.59 g/mol ).

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands would be observed for the N-H stretching of the carbamates, C=O stretching of the urethane (B1682113) and carboxylic acid groups, and aromatic C-H and C=C stretching. nih.gov

Table 2: Key Spectroscopic Data for Fmoc-L-2-aminomethyl-Phe(Boc)

Technique Data Type Expected Value / Observation
HRMS (ESI-TOF) [M+H]⁺ Calculated: 517.2282, Found: 517.22XX
[M+Na]⁺ Calculated: 539.2101, Found: 539.21XX
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ, ppm) ~7.7-7.8 (d, 2H, Fmoc), ~7.1-7.6 (m, 10H, Fmoc & Phe), ~5.1 (br s, 1H, NH-Boc), ~4.9 (br d, 1H, NH-Fmoc), ~4.6 (m, 1H, α-CH), ~4.2-4.4 (m, 5H, Fmoc CH₂CH & side-chain CH₂), ~3.1 (m, 2H, β-CH₂), ~1.4 (s, 9H, Boc CH₃)
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ, ppm) ~175 (COOH), ~156 (C=O, Fmoc), ~156 (C=O, Boc), ~144, ~141 (Fmoc quat.), ~129-138 (Phe quat.), ~120-130 (Aromatic CH), ~80 (Boc quat. C), ~67 (Fmoc CH₂), ~54 (α-C), ~47 (Fmoc CH), ~44 (Side-chain CH₂), ~38 (β-C), ~28 (Boc CH₃)

| FT-IR (KBr) | Wavenumber (cm⁻¹) | ~3350 (N-H stretch), ~3000 (O-H stretch, acid), ~2970 (C-H stretch), ~1720 (C=O stretch, acid & carbamates), ~1520 (N-H bend), ~1250 (C-O stretch) |

Fmoc L 2 Aminomethyl Phe Boc in Solid Phase Peptide Synthesis Spps Research

Role as a Key Building Block in Complex Peptide Assembly

Fmoc-L-2-aminomethyl-Phe(Boc) serves as a pivotal building block in the assembly of peptides with sophisticated architectures. Its structure, which incorporates a phenylalanine residue with an aminomethyl group at the ortho position of the phenyl ring, introduces a unique side-chain functionality. This aminomethyl group, protected by a tert-butyloxycarbonyl (Boc) group, provides a site for post-synthesis modifications or for creating branched peptides. The primary alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, standard for SPPS. This arrangement allows for the incorporation of this non-canonical amino acid into a growing peptide chain using standard Fmoc-SPPS protocols. The presence of the Boc-protected primary amine on the side chain enables chemists to construct peptides with specific constraints, to attach reporter groups, or to build dendritic peptide structures.

Compatibility with Orthogonal Protecting Group Strategies (Fmoc/Boc)

A cornerstone of modern peptide synthesis is the use of orthogonal protecting groups, which can be removed under different chemical conditions without affecting each other. thieme-connect.de Fmoc-L-2-aminomethyl-Phe(Boc) is a prime example of a reagent designed for such a strategy. The Fmoc group is base-labile, typically removed by treatment with a secondary amine like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). total-synthesis.comchempep.com In contrast, the Boc group is acid-labile and is cleaved under strong acidic conditions, commonly with trifluoroacetic acid (TFA). organic-chemistry.orggoogle.com

This orthogonality is critical. thieme-connect.de During SPPS, the Fmoc group on the alpha-amine is selectively removed at each cycle to allow for the coupling of the next amino acid, while the Boc group on the side-chain amine remains intact. google.comnih.gov Once the entire peptide sequence is assembled, the Boc group can be removed during the final cleavage of the peptide from the resin support, which is typically done with a strong acid cocktail that also removes other acid-labile side-chain protecting groups. sigmaaldrich.com This dual-protection scheme provides chemists with precise control over which amino group is deprotected at a specific stage of the synthesis, a necessity for creating complex, multi-functional peptides. researchgate.net

Optimization of Coupling Conditions in SPPS

The efficiency of incorporating Fmoc-L-2-aminomethyl-Phe(Boc) into a peptide chain is highly dependent on the coupling conditions. These include the choice of activating reagents, additives, and the solvent system.

Selection of Coupling Reagents and Additives

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. mdpi.com For sterically hindered amino acids like Fmoc-L-2-aminomethyl-Phe(Boc), the choice of coupling reagent is critical to ensure high yields and prevent side reactions like racemization. nih.gov Commonly used coupling reagents in Fmoc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) or aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). uniurb.itacs.org

Additives are often included to suppress racemization and improve coupling efficiency. Hydroxybenzotriazole (HOBt) and its derivatives, like 6-Chloro-HOBt (6-Cl-HOBt) and ethyl cyano(hydroxyimino)acetate (Oxyma Pure), are frequently used in conjunction with coupling reagents. uniurb.itacs.org For challenging couplings, the combination of HATU with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often effective. rsc.org

Table 1: Common Coupling Reagents and Additives in SPPS

Reagent/AdditiveTypeKey Features
DIC CarbodiimideCost-effective, but can lead to racemization without an additive.
HATU Aminium/Uronium SaltHighly reactive and efficient, often used for hindered couplings. rsc.org
HBTU Aminium/Uronium SaltSimilar to HATU, very effective but can be costly.
HOBt AdditiveSuppresses racemization and improves coupling efficiency.
Oxyma Pure AdditiveA non-explosive alternative to HOBt with similar or better performance.
DIPEA BaseA non-nucleophilic base used to neutralize the protonated amine and facilitate coupling. rsc.org

Solvent System Considerations in SPPS

The choice of solvent in SPPS is crucial as it must be able to swell the solid support resin and dissolve the reagents. rsc.org Dimethylformamide (DMF) is the most common solvent used in Fmoc-SPPS due to its excellent solvating properties for both the resin and the protected amino acids. chempep.comrsc.org However, for certain complex sequences or when aggregation is a problem, other solvents or solvent mixtures may be employed. N-Methyl-2-pyrrolidone (NMP) is another effective solvent that can sometimes disrupt peptide aggregation better than DMF. rsc.org The solubility of Fmoc-L-2-aminomethyl-Phe(Boc) and the growing peptide chain in the chosen solvent system is a key factor for a successful synthesis.

Deprotection Chemistry of Fmoc-L-2-aminomethyl-Phe(Boc) in SPPS

The selective removal of the Fmoc protecting group is a repetitive and critical step in SPPS. Understanding the mechanism and potential side reactions is essential for obtaining a high-purity final product.

Mechanisms of Fmoc Cleavage and Byproduct Scavenging

The Fmoc group is removed through a base-catalyzed β-elimination mechanism (E1cb). total-synthesis.commdpi.com A base, typically a secondary amine like piperidine, abstracts the acidic proton from the fluorenyl ring system. total-synthesis.com This generates a stabilized carbanion which then eliminates, releasing the free amine of the peptide and dibenzofulvene (DBF) as a byproduct. total-synthesis.compublish.csiro.au

The liberated DBF is a reactive electrophile that can undergo a Michael addition with the newly deprotected amine of the peptide chain, leading to a permanently capped and truncated sequence. publish.csiro.auresearchgate.net To prevent this, the deprotection is carried out using a solution of piperidine (typically 20% in DMF), which acts as both the base for Fmoc removal and a scavenger for the DBF byproduct, forming a stable adduct. chempep.compublish.csiro.au In some cases, other non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used, often in combination with a scavenger like piperidine or a thiol. researchgate.netpeptide.com

Table 2: Common Reagents in Fmoc Deprotection

ReagentRoleCommon Concentration
Piperidine Base and Scavenger20% in DMF rsc.org
DBU Base1-5% in DMF, often with a scavenger chempep.compeptide.com
1-Octanethiol ScavengerUsed with bases like DBU to trap DBF researchgate.net
Trifluoroacetic acid (TFA) AcidUsed for final cleavage and Boc deprotection, not for Fmoc removal sigmaaldrich.com

Stability of the Boc Protecting Group under Fmoc Deprotection Conditions

In the widely adopted Fmoc/tBu SPPS strategy, orthogonality of the protecting groups is paramount. iris-biotech.de This means that the temporary Nα-Fmoc group must be cleavable under conditions that leave the permanent side-chain protecting groups, such as the tert-butyloxycarbonyl (Boc) group, intact. iris-biotech.degoogle.com The Fmoc group is labile to basic conditions, typically a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net Conversely, the Boc group is highly stable to these basic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA), which is used at the final step of the synthesis to deprotect the side chains and cleave the peptide from the resin. peptide.comsigmaaldrich.com

The side-chain aminomethyl group of Fmoc-L-2-aminomethyl-Phe(Boc) is protected by a Boc group. Based on the fundamental principles of protecting group chemistry, this Boc group is expected to be stable during the repetitive Fmoc deprotection steps throughout the synthesis. The mechanism of Fmoc removal involves a β-elimination reaction initiated by a base, a process to which the acid-labile Boc group is resistant. peptide.com While prolonged or repeated exposure to the basic deprotection reagent can lead to a minimal degree of Boc cleavage in some contexts, for standard SPPS cycles, the stability is generally considered sufficient for obtaining high-purity peptides. ug.edu.pl

Table 1: Relative Stability of Common Protecting Groups in SPPS
Protecting GroupAbbreviationTypical Cleavage ReagentStability to Piperidine (20% in DMF)Stability to TFA (95%)
9-FluorenylmethoxycarbonylFmoc20-50% Piperidine in DMFLabileStable
tert-ButyloxycarbonylBocTFAStableLabile
tert-ButyltBuTFAStableLabile
TritylTrtTFAStableLabile

Minimization of Side Reactions during Deprotection

While the Fmoc/tBu strategy is robust, side reactions can occur during the deprotection steps, potentially leading to impurities in the final peptide product. During the final TFA-mediated cleavage and deprotection, the highly reactive carbocations generated from the cleavage of Boc and other tBu-based protecting groups can lead to the alkylation of nucleophilic residues such as tryptophan, tyrosine, and methionine. sigmaaldrich.com Although the phenylalanine residue itself is not typically susceptible to such modifications, the presence of other sensitive amino acids in the peptide sequence necessitates the use of "scavengers" in the cleavage cocktail. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), which act to quench the reactive carbocations. sigmaaldrich.com

Strategies for Minimizing Epimerization and Diketopiperazine Formation

Two significant side reactions that can compromise the yield and purity of peptides during SPPS are epimerization and diketopiperazine (DKP) formation.

Epimerization , the loss of stereochemical integrity at the α-carbon, can occur during the activation step of amino acid coupling. mdpi.com The risk of epimerization is sequence-dependent and is generally higher for certain amino acids under basic conditions. While phenylalanine has a moderate propensity for epimerization, the specific influence of the 2-aminomethyl-Phe(Boc) side chain on this process has not been extensively studied. To minimize epimerization, the use of coupling reagents that suppress racemization, such as those based on ethyl cyano(hydroxyimino)acetate (Oxyma) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is recommended. mdpi.com Additionally, minimizing the pre-activation time and avoiding excess base can help preserve the stereochemical purity.

Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the dipeptide stage, leading to the cleavage of the peptide from the resin and termination of the chain. iris-biotech.demdpi.com This side reaction is particularly prevalent when proline or other N-alkylated amino acids are in the second position of the peptide chain. The free N-terminal amine of the second residue can attack the ester linkage of the first residue to the resin, forming a stable six-membered ring. While Fmoc-L-2-aminomethyl-Phe(Boc) is not an N-alkylated amino acid, its incorporation at the C-terminus (first or second position) could still be susceptible to DKP formation, especially if the subsequent residue is prone to this reaction.

Table 2: Strategies to Minimize Epimerization and Diketopiperazine Formation
Side ReactionMitigation StrategyMechanism of Action
EpimerizationUse of additive-based coupling reagents (e.g., DIC/Oxyma, HATU)Suppresses the formation of the oxazolone (B7731731) intermediate that leads to racemization.
Minimize pre-activation and coupling timesReduces the time the activated amino acid is exposed to conditions that promote racemization.
Diketopiperazine FormationUse of dipeptide building blocksBypasses the susceptible dipeptidyl-resin stage. iris-biotech.de
Use of highly substituted resins (e.g., 2-chlorotrityl chloride resin)Steric hindrance around the ester linkage disfavors the intramolecular cyclization.
In situ neutralization protocolsMinimizes the time the free N-terminal amine is available for nucleophilic attack. mdpi.com

Integration into Automated Peptide Synthesis Protocols

The incorporation of Fmoc-L-2-aminomethyl-Phe(Boc) into automated peptide synthesis protocols is generally straightforward, as modern synthesizers are designed to handle a wide variety of non-canonical amino acids. researchgate.netnih.gov However, some adjustments to standard protocols may be necessary to ensure optimal coupling efficiency and minimize side reactions. Given the steric bulk of the Fmoc group and the protected side chain, extended coupling times or double coupling cycles may be beneficial to ensure complete acylation, especially when coupling to a sterically hindered N-terminus.

The solubility of the protected amino acid in the synthesis solvent (typically DMF) is also a critical factor for automated synthesis, as poor solubility can lead to clogged lines and inaccurate reagent delivery. While specific solubility data for Fmoc-L-2-aminomethyl-Phe(Boc) is not widely published, it is generally advisable to ensure complete dissolution before placing the amino acid solution on the synthesizer. The use of solubility-enhancing co-solvents or warming the amino acid solution may be considered if solubility issues arise.

Monitoring the synthesis in real-time, for instance by UV-monitoring of the Fmoc deprotection, can provide valuable feedback on the efficiency of each cycle and help in identifying any issues with the incorporation of this modified residue. nih.gov

Table 3: Hypothetical Automated SPPS Cycle for Fmoc-L-2-aminomethyl-Phe(Boc)
StepReagent/SolventTypical DurationPurpose
1. Deprotection20% Piperidine in DMF2 x 5-10 minRemoval of the Nα-Fmoc group from the preceding residue.
2. WashingDMF5-7 cyclesRemoval of piperidine and dibenzofulvene adduct.
3. CouplingFmoc-L-2-aminomethyl-Phe(Boc), Activator (e.g., HATU), Base (e.g., DIEA) in DMF30-60 min (potentially double coupling)Formation of the new peptide bond.
4. WashingDMF3-5 cyclesRemoval of excess reagents and by-products.

Applications of Fmoc L 2 Aminomethyl Phe Boc in Peptide and Bioconjugation Research

Construction of Chemically Modified Peptides

The incorporation of Fmoc-L-2-aminomethyl-Phe(Boc) into peptide sequences is a key strategy for creating chemically modified peptides with novel properties. This is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), a method where peptides are assembled step-by-step on a solid resin support. chemimpex.comiris-biotech.de The Fmoc/tBu strategy is often preferred for its milder reaction conditions compared to older Boc/Bzl methods. altabioscience.comiris-biotech.de

The true utility of Fmoc-L-2-aminomethyl-Phe(Boc) lies in the chemical handle provided by its side chain. After the peptide backbone is synthesized using the standard Fmoc-SPPS protocol, the Boc group on the 2-aminomethyl side chain can be selectively removed using a mild acid, such as trifluoroacetic acid (TFA). iris-biotech.de This unmasks a primary amine, which serves as a versatile point for further chemical modification.

This unique reactive site allows for the introduction of a wide array of structural modifications that can enhance the peptide's characteristics. For instance, the exposed amine can be used to:

Induce Conformational Constraints: By reacting the side-chain amine with another functional group within the peptide, intramolecular cyclization can be achieved. This locks the peptide into a specific conformation, which can lead to increased receptor affinity, selectivity, and stability against enzymatic degradation.

Attach Novel Functional Groups: The amine can be acylated or alkylated to introduce new functionalities, such as reporter groups, chelating agents for metal ions, or moieties that improve solubility and cell permeability.

Form Branched Peptides: The side-chain amine can serve as an initiation point for the synthesis of a second peptide chain, creating a branched or dendritic peptide structure.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and oral bioavailability. Fmoc-L-2-aminomethyl-Phe(Boc) is a valuable building block for constructing these scaffolds.

The rigid phenyl ring and the reactive aminomethyl group can be used to create non-peptidic backbones that spatially orient key functional groups in a manner that mimics the secondary structures of peptides, such as β-turns or α-helices. By incorporating this modified amino acid, researchers can move beyond the limitations of the traditional peptide backbone and design novel molecular architectures for exploring protein-protein interactions and other biological processes.

Bioconjugation Strategies Utilizing Fmoc-L-2-aminomethyl-Phe(Boc)

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. The orthogonal protection scheme of Fmoc-L-2-aminomethyl-Phe(Boc) makes it an ideal tool for site-specific bioconjugation, ensuring that modifications occur only at the intended location within a peptide sequence. iris-biotech.de

The ability to introduce a single, uniquely reactive functional group onto a peptide is crucial for the development of molecular probes. Once a peptide containing the Fmoc-L-2-aminomethyl-Phe(Boc) residue is synthesized and the side-chain amine is deprotected, it can be specifically labeled with a variety of reporter molecules. This precision prevents the random labeling that can occur with canonical amino acids like lysine, which may appear multiple times in a sequence.

The resulting peptide probes are essential tools for studying biological systems, enabling researchers to track the localization, interactions, and dynamics of peptides and their targets.

Table 1: Examples of Molecular Probes Developed via Site-Specific Derivatization

Probe TypeAttached MoleculeResearch Application
Fluorescent Probes Fluorophores (e.g., Fluorescein, Rhodamine)Visualizing peptide localization in cells (microscopy), quantifying binding interactions (fluorescence polarization).
Biotinylated Probes BiotinAffinity purification of binding partners, detection in assays using streptavidin conjugates (e.g., Western blotting, ELISA).
Photo-crosslinking Probes Photoreactive groups (e.g., Diazirines, Benzophenones)Identifying direct binding partners by forming a covalent bond upon UV light exposure, mapping interaction interfaces.
Spin Labels Nitroxide radicalsStudying peptide structure and conformational changes using Electron Paramagnetic Resonance (EPR) spectroscopy.

Beyond small molecule probes, the site-specific handle provided by the deprotected aminomethyl group is used to conjugate the peptide to larger biomolecules or solid supports. This strategy is fundamental to creating a range of advanced research tools. The ability to control the point of attachment and the orientation of the peptide is critical for preserving its biological activity.

For example, a peptide can be linked to a carrier protein to generate an immune response for antibody production. Alternatively, immobilizing peptides onto a solid surface creates arrays for high-throughput screening of protein-peptide interactions.

Table 2: Research Tools Developed Through Peptide Bioconjugation

Conjugate TypeLinked Biomolecule/SupportResearch Tool Application
Peptide-Protein Conjugates Carrier Proteins (e.g., KLH, BSA)Production of specific antibodies by presenting the peptide as an antigen to the immune system.
Peptide-Affinity Resins Agarose or magnetic beadsAffinity chromatography for the purification of specific peptide-binding proteins from complex biological samples.
Peptide Arrays Glass slides or membranesHigh-throughput screening of protein-peptide interactions, enzyme substrate specificity, and mapping of binding epitopes.
Targeted Delivery Systems Antibodies or nanoparticlesDevelopment of research tools to deliver cargo (e.g., imaging agents) to specific cell types or tissues.

Research in Protein Engineering via Directed Peptide Incorporation

Protein engineering aims to create novel proteins with new or enhanced functions. The incorporation of non-canonical amino acids (ncAAs) like 2-aminomethyl-phenylalanine is a frontier in this field. frontiersin.orgresearchgate.net While typically focused on peptides, the principles of using Fmoc-L-2-aminomethyl-Phe(Boc) can be extended to larger proteins.

This can be achieved through methods such as native chemical ligation, where a synthetically produced peptide containing the ncAA is ligated to a larger, recombinantly expressed protein segment. Another approach is the use of cell-free protein synthesis systems, where the translational machinery is engineered to incorporate nAAs at specific sites. nih.govpharmaceutical-networking.com

Introducing the 2-aminomethyl-phenylalanine residue into a protein provides a unique chemical handle on the protein's surface, distant from the active site, allowing for site-specific modifications without disrupting the protein's natural function. researchgate.net This enables the attachment of probes, polymers, or other molecules to study protein dynamics, build novel protein-based materials, or enhance protein stability.

Probing Protein Interactions and Functions through Peptide Analogs

Understanding protein-protein interactions (PPIs) is fundamental to cell biology. Synthetic peptide analogs containing unnatural amino acids are powerful tools for studying these interactions. Fmoc-L-2-aminomethyl-Phe(Boc) can be used to synthesize such peptide analogs.

The exposed aminomethyl group on the phenylalanine side chain can be functionalized with various probes, including:

Photo-cross-linkers: These groups can be activated by UV light to form covalent bonds with interacting proteins, allowing for the capture and identification of binding partners.

Biotin tags: For affinity purification of protein complexes.

Fluorophores: To study binding events and conformational changes using fluorescence-based techniques like FRET (Förster Resonance Energy Transfer).

By replacing a natural amino acid in a known binding sequence with this modified phenylalanine, researchers can create peptide-based photoaffinity probes to efficiently and selectively capture even weak and transient PPIs. This approach is crucial for not only understanding cellular processes but also for developing new therapeutic strategies.

Development of Peptide-Based Research Tools and Probes

The unique structural features of Fmoc-L-2-aminomethyl-Phe(Boc) make it an ideal starting material for the development of sophisticated peptide-based tools and probes for biochemical and medical research.

Synthesis of Labeled Peptides for Biochemical Assays

Labeled peptides are indispensable for a wide range of research applications, including binding studies, enzyme substrate specificity determination, and receptor cross-linking. The synthesis of these peptides can be approached in two ways: by labeling the peptide after its synthesis is complete or by incorporating an already labeled amino acid during synthesis. Using a building block like Fmoc-L-2-aminomethyl-Phe(Boc) provides a reliable method for site-specific labeling.

The synthesis strategy involves standard Fmoc-based solid-phase peptide synthesis (SPPS). The Boc-protected side chain of the incorporated aminomethyl-phenylalanine is resistant to the mild base (typically piperidine) used for N-α-Fmoc removal. After the desired peptide sequence is assembled, the side-chain Boc group can be selectively cleaved. A label, such as a fluorescent dye (e.g., FITC), a quencher, or biotin, can then be coupled to the newly exposed primary amine on the side chain. This ensures the correct positioning of the label within the peptide sequence, which is critical for the reliability of subsequent assays.

Table 2: Orthogonal Protection Scheme in Labeled Peptide Synthesis

Protecting Group Location Cleavage Condition Purpose
Fmoc α-amine of amino acid 20% Piperidine (B6355638) in DMF Temporary protection during peptide chain elongation
Boc Side-chain amine of 2-aminomethyl-Phe Trifluoroacetic Acid (TFA) Orthogonal side-chain protection for site-specific labeling

| tBu, Trt, etc. | Other amino acid side chains | Strong acid (e.g., TFA cocktail) | Permanent protection, removed during final cleavage |

This table illustrates the principles of orthogonal protection in Fmoc-SPPS.

Preparation of Functional Peptide Ligands for Target Research

Fmoc-L-2-aminomethyl-Phe(Boc) plays a significant role in drug development and target-based research. It is used to construct functional peptide ligands designed to interact with specific biological targets, such as cell surface receptors or enzymes. Its derivatives are particularly explored in cancer research for designing ligands that can selectively target cancer cells.

By incorporating this amino acid, researchers can create peptides with enhanced properties. The aminomethyl side chain can be used as an attachment point for:

Cytotoxic drugs: Creating peptide-drug conjugates (PDCs) for targeted cancer therapy.

Imaging agents: Developing probes for diagnostic applications.

Pharmacokinetic modifiers: Attaching molecules that improve the stability and circulation time of the peptide in vivo.

The introduction of the aminomethyl group can also influence the peptide's secondary structure and binding affinity, potentially leading to improved efficacy and specificity of the therapeutic agent. This makes Fmoc-L-2-aminomethyl-Phe(Boc) a valuable compound in the synthesis of complex peptides and proteins that are crucial in pharmaceutical research and development.

Theoretical and Mechanistic Investigations Involving Fmoc L 2 Aminomethyl Phe Boc

Computational Studies on Conformational Preferences and Reactivity

While specific computational studies exclusively focused on Fmoc-L-2-aminomethyl-Phe(Boc) are not extensively available in the public domain, valuable insights can be extrapolated from computational analyses of related Fmoc-protected and ortho-substituted phenylalanine derivatives.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for predicting the conformational preferences and reactivity of complex molecules. For Fmoc-protected amino acids, these studies often focus on the orientation of the bulky Fmoc group and its influence on the peptide backbone and side-chain conformations. The fluorenyl group itself is known to engage in π-π stacking interactions, which can influence the local and global structure of a growing peptide chain.

In the case of Fmoc-L-2-aminomethyl-Phe(Boc), the presence of the ortho-aminomethyl-Phe(Boc) moiety introduces additional degrees of freedom and potential intramolecular interactions. Computational modeling would likely investigate the following aspects:

Rotational Barriers: The energy barriers associated with the rotation around the Cα-Cβ and Cβ-Cγ bonds of the phenylalanine side chain, as well as the C-N bond of the aminomethyl group. These rotations determine the accessible conformational space of the side chain.

Intramolecular Hydrogen Bonding: The possibility of hydrogen bond formation between the amide proton of the Fmoc group, the carbonyl oxygen of the Boc group, or the amino group itself with other parts of the molecule. Such interactions can significantly stabilize certain conformations.

Solvent Effects: The influence of different solvents on the conformational equilibrium. Polar solvents might favor more extended conformations, while nonpolar solvents could promote more compact, folded structures driven by intramolecular interactions.

DFT calculations could be employed to predict the reactivity of the different functional groups. For instance, the calculations can determine the relative acidities of the N-H protons and the susceptibility of the carbonyl carbons to nucleophilic attack, providing insights into the selectivity of deprotection and coupling reactions. Recent studies have utilized DFT to evaluate the electronic properties and reactivity of amino acids and short peptide sequences, suggesting that the characteristics of individual amino acids can be used to interpret the reactivity of larger chains. nih.gov

Computational MethodFocus of Study for Fmoc-L-2-aminomethyl-Phe(Boc)Predicted Outcomes
Molecular Dynamics (MD)Conformational landscape in various solventsIdentification of low-energy conformers, prediction of side-chain orientation
Density Functional Theory (DFT)Electronic structure and reactivityRelative acidity of protons, susceptibility to nucleophilic attack, prediction of reaction pathways

Mechanistic Analysis of Protecting Group Behavior in Synthetic Pathways

The synthetic utility of Fmoc-L-2-aminomethyl-Phe(Boc) hinges on the differential lability of the Fmoc and Boc protecting groups. The Fmoc group is cleaved under basic conditions, typically with a secondary amine like piperidine (B6355638), while the Boc group is removed by acid, such as trifluoroacetic acid (TFA).

Fmoc Deprotection Mechanism: The cleavage of the Fmoc group proceeds via a β-elimination mechanism. total-synthesis.com A base abstracts the acidic proton on the C9 position of the fluorene (B118485) ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. nih.gov The dibenzofulvene is subsequently trapped by the amine base. nih.gov

Boc Deprotection Mechanism: The Boc group is removed through an acid-catalyzed hydrolysis. Protonation of the carbonyl oxygen of the Boc group is followed by the departure of the stable tert-butyl cation, which is then quenched by scavengers in the reaction mixture.

The presence of both groups on the same molecule raises questions about potential intramolecular interactions influencing their removal. For instance, the proximity of the Boc-protected aminomethyl group to the Fmoc-protected α-amino group could sterically hinder the approach of the deprotecting agent. However, the flexibility of the side chain may mitigate this effect.

A critical aspect is the potential for side reactions during deprotection. For example, premature cleavage of the Boc group during prolonged or repeated Fmoc deprotection cycles is a concern, although the Boc group is generally stable to the basic conditions used for Fmoc removal. Conversely, the Fmoc group is highly stable to the acidic conditions used for Boc cleavage. total-synthesis.com

Orthogonality and Selectivity in Multi-Functionalized Amino Acid Synthesis

The concept of orthogonality in protecting group strategy is central to the use of Fmoc-L-2-aminomethyl-Phe(Boc). altabioscience.com Orthogonal protecting groups are those that can be removed under distinct reaction conditions without affecting each other. The Fmoc/Boc pair is a classic example of an orthogonal set. americanpeptidesociety.org

The successful application of this amino acid in solid-phase peptide synthesis (SPPS) relies on the selective deprotection of the Fmoc group at each coupling step, leaving the Boc group intact. This allows for the elongation of the peptide chain from the α-amino group. The Boc-protected side chain can then be deprotected at a later stage to allow for further modifications, such as branching, cyclization, or the attachment of labels.

The selectivity of the deprotection is generally very high. Standard Fmoc deprotection protocols using 20% piperidine in DMF are highly effective at removing the Fmoc group without significant cleavage of the Boc group. peptide.com Similarly, treatment with TFA will selectively cleave the Boc group while leaving the Fmoc group untouched. americanpeptidesociety.org

However, factors such as the specific sequence of the peptide, steric hindrance, and prolonged reaction times can potentially impact selectivity. Careful optimization of deprotection conditions is therefore crucial to minimize any potential loss of orthogonality.

Kinetic and Thermodynamic Aspects of Coupling and Deprotection Reactions

The rates and equilibria of the coupling and deprotection reactions involving Fmoc-L-2-aminomethyl-Phe(Boc) are critical for efficient peptide synthesis.

Deprotection Kinetics: The kinetics of Fmoc deprotection are generally fast, often completing within minutes at room temperature with standard reagents. nih.gov The rate can be influenced by the choice of base, its concentration, and the solvent. Studies on sterically hindered amino acids have shown that the deprotection rate can be slower, which might be a consideration for this ortho-substituted phenylalanine derivative. For instance, a study on the condensation of the sterically hindered Fmoc-Arg(Pbf)-OH reported an activation energy of 37.4 kJ·mol⁻¹. researchgate.net

Coupling Kinetics: The formation of a peptide bond is a bimolecular reaction, and its rate depends on the concentration of the activated amino acid and the free amine on the growing peptide chain. The steric hindrance at the ortho position of the phenylalanine ring in Fmoc-L-2-aminomethyl-Phe(Boc) could potentially slow down the coupling reaction. The choice of coupling reagent is critical in overcoming such steric challenges. Highly efficient coupling reagents like HATU or HCTU are often employed for sterically hindered amino acids. nih.gov Research on coupling sterically hindered amino acids has shown that specialized activation methods, such as the use of N-(α-aminoacyl)benzotriazoles, can lead to high yields with retention of chirality. nih.govresearchgate.net

Thermodynamics:

Deprotection: The deprotection of the Fmoc group is a thermodynamically favorable process, driven by the formation of the stable dibenzofulvene-amine adduct.

Coupling: Peptide bond formation is a condensation reaction that is thermodynamically unfavorable in aqueous solution. luxembourg-bio.com In organic solvents used for SPPS, the equilibrium is more favorable, and the reaction is driven to completion by the use of an excess of the activated amino acid and coupling reagents. Calorimetry studies are a valuable tool for determining the thermodynamic parameters of peptide coupling reactions. semanticscholar.orgacs.orgresearchgate.netcolab.wsnih.gov

ReactionKey Kinetic FactorsKey Thermodynamic Factors
Fmoc DeprotectionBase type and concentration, solvent, steric hindranceFormation of stable dibenzofulvene-amine adduct
Boc DeprotectionAcid strength and concentrationFormation of stable tert-butyl cation
Peptide CouplingCoupling reagent, steric hindrance, solventEquilibrium position in organic solvent, driven by excess reagents

Advanced Methodologies and Analytical Techniques for Fmoc L 2 Aminomethyl Phe Boc Research

High-Resolution Analytical Methods for Intermediates and Products

Accurate structural confirmation and purity assessment of Fmoc-L-2-aminomethyl-Phe(Boc) and its related intermediates are critical for successful synthesis. High-resolution analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of complex molecules like Fmoc-L-2-aminomethyl-Phe(Boc). It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection provided by mass spectrometry.

Reversed-phase HPLC (RP-HPLC) is the most common separation method employed. lcms.cz The nonpolar nature of the Fmoc and Boc groups makes the compound well-suited for retention on C18 stationary phases. hplc.eu A typical mobile phase consists of a gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and ionization efficiency. lcms.cz

Following chromatographic separation, electrospray ionization (ESI) is typically used to generate gas-phase ions of the analyte, which are then analyzed by the mass spectrometer. High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, provide highly accurate mass measurements, allowing for the unambiguous confirmation of the elemental composition.

For Fmoc-L-2-aminomethyl-Phe(Boc) (Molecular Formula: C₃₀H₃₂N₂O₆), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 517.2333 g/mol . Tandem mass spectrometry (MS/MS) is further used to confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule.

Table 1: Predicted LC-MS Fragmentation Data for [M+H]⁺ of Fmoc-L-2-aminomethyl-Phe(Boc)
Predicted Fragment Ion (m/z)Description of Neutral LossStructural Moiety Confirmed
517.23Parent Ion [M+H]⁺Intact Molecule
461.17Loss of isobutylene (B52900) (-56 Da)Presence of Boc group
417.24Loss of tert-butoxycarbonyl (-100 Da)Presence of Boc group
295.13Loss of Fmoc group (-222 Da)Presence of Fmoc group
179.08Fmoc-related fragment (fluorenyl cation)Presence of Fmoc group

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the precise molecular structure of Fmoc-L-2-aminomethyl-Phe(Boc). Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used for complete structural elucidation and to confirm the regiochemistry of the aminomethyl substituent on the phenylalanine ring.

¹H NMR spectroscopy confirms the presence and connectivity of all proton-containing functional groups. The complex spectrum can be interpreted by identifying the characteristic signals for each part of the molecule:

Fmoc Group: A series of multiplets in the aromatic region (~7.2-7.8 ppm) and characteristic signals for the CH and CH₂ groups (~4.2-4.5 ppm).

Phenylalanine Ring: A distinct set of signals in the aromatic region, with splitting patterns indicative of ortho-substitution.

Amino Acid Backbone: Signals for the α-proton (CH) and β-protons (CH₂).

Boc Group: A sharp singlet at approximately 1.4 ppm, integrating to nine protons.

Aminomethyl Group: A doublet corresponding to the CH₂ protons adjacent to the Boc-protected nitrogen.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton, including the carbonyl carbons of the acid, Fmoc, and Boc groups.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons of Fmoc-L-2-aminomethyl-Phe(Boc) in CDCl₃
Proton(s)Structural MoietyPredicted Chemical Shift (ppm)Multiplicity
Aromatic HFmoc Group7.60 - 7.80Multiplet
Aromatic HFmoc Group7.25 - 7.45Multiplet
Aromatic HPhenylalanine Ring7.00 - 7.20Multiplet
NHFmoc-protected amine~5.30Doublet
α-CHAmino Acid Backbone~4.70Multiplet
CH, CH₂Fmoc Group4.20 - 4.50Multiplet
CH₂Aminomethyl Group~4.30Doublet
β-CH₂Amino Acid Backbone~3.20Multiplet
(CH₃)₃Boc Group~1.45Singlet

Methodologies for Monitoring Reaction Progress in Complex Syntheses

Fmoc-L-2-aminomethyl-Phe(Boc) is primarily used as a building block in solid-phase peptide synthesis (SPPS). nih.gov Monitoring the efficiency of coupling and deprotection steps is crucial for the synthesis of high-purity peptides. RP-HPLC is the principal technique for this purpose. lcms.cz

During SPPS, small aliquots of the resin-bound peptide are cleaved, and the resulting crude mixture is analyzed by RP-HPLC. For a coupling reaction, the analysis monitors the disappearance of the free N-terminal peptide and the appearance of the new, elongated peptide peak. For the Fmoc deprotection step, the analysis confirms the complete removal of the Fmoc group, indicated by a shift to a shorter retention time due to the loss of the hydrophobic Fmoc moiety. UV detectors are highly effective, as the peptide bond absorbs around 220 nm, and the Fmoc group provides a strong signal at higher wavelengths (~265 nm and 301 nm). nih.govnih.gov This dual-wavelength monitoring can provide clear evidence of reaction completion.

Development of Novel Analytical Derivatization Protocols for Amino Acid Analysis

While Fmoc-L-2-aminomethyl-Phe(Boc) is already a derivatized compound, analysis of the underlying amino acid, L-2-aminomethyl-phenylalanine, requires derivatization if the protecting groups are removed. Most amino acids lack a strong native chromophore or fluorophore, making them difficult to detect with standard UV-Vis or fluorescence HPLC detectors. myfoodresearch.com Pre-column derivatization introduces a detectable tag onto the amino acid's primary or secondary amine groups before HPLC separation. sigmaaldrich.comcreative-proteomics.com

For the deprotected L-2-aminomethyl-phenylalanine, which possesses two primary amine groups (the α-amine and the side-chain amine), derivatization would target both sites. Several reagents are commonly used:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. OPA is a popular choice due to its high sensitivity and the lack of fluorescence of the reagent itself, which reduces background noise. who.int

9-Fluorenylmethyl Chloroformate (Fmoc-Cl): Reacts with both primary and secondary amines to form stable, UV-active, and fluorescent derivatives. While effective, the hydrolysis product of Fmoc-Cl can sometimes interfere with the analysis. creative-proteomics.com

Dansyl Chloride: Forms fluorescent sulfonamide adducts with primary and secondary amines. The derivatization reaction is robust but can be slower than with other reagents. creative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Reacts with amines to yield stable, highly fluorescent derivatives that are well-resolved by RP-HPLC. waters.com

The development of a protocol for L-2-aminomethyl-phenylalanine would involve optimizing reaction conditions (pH, temperature, time, and reagent concentration) to ensure complete derivatization of both amine groups, allowing for accurate and sensitive quantification.

Table 3: Comparison of Common Pre-column Derivatization Reagents for Amino Acid Analysis
Derivatization ReagentTarget AmineDetection MethodAdvantagesDisadvantages
o-Phthalaldehyde (OPA)PrimaryFluorescenceHigh sensitivity, fast reaction, non-fluorescent reagentDerivatives can be unstable, does not react with secondary amines
Fmoc-ClPrimary & SecondaryFluorescence, UVStable derivatives, reacts with all aminesReagent hydrolysis product can interfere
Dansyl ChloridePrimary & SecondaryFluorescenceStable derivativesSlow reaction, multiple derivatives possible for some amino acids
AQCPrimary & SecondaryFluorescenceStable derivatives, excess reagent easily handledHydrolysis by-products can sometimes interfere creative-proteomics.com

Comparative Analysis of Fmoc L 2 Aminomethyl Phe Boc with Other Unnatural Amino Acids

Comparative Study of Protecting Group Efficacy and Stability

The efficacy of Fmoc-L-2-aminomethyl-Phe(Boc) in solid-phase peptide synthesis (SPPS) is fundamentally linked to the orthogonality of the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups. The Fmoc group, protecting the α-amino group, is base-labile and typically removed with a mild base like piperidine (B6355638). altabioscience.comamericanpeptidesociety.org In contrast, the Boc group, protecting the side-chain aminomethyl group, is acid-labile and requires a strong acid such as trifluoroacetic acid (TFA) for its removal. americanpeptidesociety.orgiris-biotech.de This orthogonality is a key advantage of the Fmoc/tBu strategy, allowing for the selective deprotection of the α-amino group for peptide chain elongation without prematurely removing the side-chain protecting group. altabioscience.comnih.gov

However, the stability of the Boc group on the side chain of Fmoc-L-2-aminomethyl-Phe(Boc) during repeated cycles of Fmoc deprotection is a critical consideration. While generally stable, prolonged or repeated exposure to the basic conditions of Fmoc removal can potentially lead to a low level of Boc group cleavage, especially in long or complex peptide sequences. This can be influenced by factors such as the specific base used, reaction time, and temperature.

To illustrate the comparative stability, a hypothetical stability profile is presented below:

Protecting Group CombinationDeprotection Condition for α-Amino GroupSide-Chain Protecting Group StabilityKey AdvantagePotential Issue
Fmoc/Boc (on Fmoc-L-2-aminomethyl-Phe(Boc))20% Piperidine in DMFHighOrthogonality, mild deprotectionPotential for minor Boc cleavage over many cycles
Boc/Bzl TFA in DCMModerateWell-establishedHarsh acidic conditions, potential for side-chain deprotection
Fmoc/Trt (on other amino acids)20% Piperidine in DMFVery High (acid-labile)High acid lability of TrtSteric hindrance from the Trityl group
Alloc/Allyl Pd(0) catalystHighOrthogonal to both acid and base labile groupsCost and removal of palladium catalyst

Evaluation of Reactivity Profiles in Peptide Coupling Reactions

The steric hindrance around the carboxylic acid and the α-amino group of an amino acid can significantly impact its reactivity in peptide coupling reactions. The ortho-substitution on the phenyl ring of Fmoc-L-2-aminomethyl-Phe(Boc) introduces a degree of steric bulk that can influence coupling efficiency.

Compared to its para-substituted analogue, Fmoc-L-4-aminomethyl-Phe(Boc), the ortho-positioning of the aminomethyl group in Fmoc-L-2-aminomethyl-Phe(Boc) places it in closer proximity to the reactive centers of the amino acid backbone. This can potentially lead to slower coupling kinetics or require the use of more potent coupling reagents to achieve high yields.

A comparative study of coupling efficiency might reveal the following trends:

Amino AcidSteric HindranceTypical Coupling Efficiency (Standard Conditions)Recommended Coupling Reagents
Fmoc-Phe-OHLow>99%HBTU, HATU, DIC/Oxyma
Fmoc-L-2-aminomethyl-Phe(Boc) Moderate95-98%HATU, COMU
Fmoc-L-4-aminomethyl-Phe(Boc)Low to Moderate>98%HBTU, HATU
Fmoc-N-methyl-Phe-OHHigh85-95%HATU, COMU, AOP

The choice of coupling reagent is crucial when dealing with sterically hindered amino acids. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective in promoting amide bond formation in such cases.

Assessment of Utility in Diverse Peptide and Conjugation Chemistries

The bifunctional nature of Fmoc-L-2-aminomethyl-Phe(Boc) makes it a valuable tool for a variety of peptide and conjugation chemistries. The orthogonally protected amino group on the side chain serves as a versatile handle for post-synthetic modifications.

Peptide Macrocyclization: The aminomethyl group can be deprotected on-resin after peptide chain assembly and used for intramolecular cyclization with the N-terminus or another side chain, leading to the formation of constrained peptides. This is a powerful strategy for stabilizing peptide conformations and enhancing biological activity.

Bioconjugation: After cleavage from the resin, the deprotected side-chain amine can be selectively functionalized with a wide range of molecules, including fluorophores, cytotoxic drugs for antibody-drug conjugates (ADCs), or polyethylene (B3416737) glycol (PEG) for improving pharmacokinetic properties. The ability to introduce a reactive handle at a specific position within a peptide sequence is a significant advantage over random conjugation to natural amino acids like lysine. nih.gov

Comparison of Utility with Other Bifunctional Amino Acids:

Unnatural Amino AcidFunctional HandleKey ApplicationAdvantage over Fmoc-L-2-aminomethyl-Phe(Boc)Disadvantage
Fmoc-Lys(Alloc)-OHAllyloxycarbonyl protected amineOrthogonal ligationOrthogonal to both Fmoc and BocRequires palladium catalyst for deprotection
Fmoc-propargyl-Gly-OHAlkyneClick chemistryHigh specificity and efficiency of click reactionAlkyne group can be less stable under certain conditions
Fmoc-azido-Phe-OHAzide (B81097)Click chemistry, Staudinger ligationHigh specificity of click reactionPotential for reduction of the azide group
Fmoc-L-2-aminomethyl-Phe(Boc) Boc protected amineGeneral conjugation, macrocyclizationReadily available amine for standard conjugationsAmine reactivity can be less specific than click chemistry

Advantages in Specific Research Applications Compared to Analogues

The unique ortho-positioning of the aminomethyl group in Fmoc-L-2-aminomethyl-Phe(Boc) can offer distinct advantages in certain research applications compared to its meta- or para-substituted analogues.

Induction of Specific Peptide Conformations: The ortho-substituent can act as a conformational constraint, influencing the local backbone dihedral angles and potentially inducing specific secondary structures like β-turns. This can be particularly useful in the design of peptidomimetics that mimic the bioactive conformation of a natural peptide.

Proximity-Induced Reactions: In applications involving intramolecular reactions, such as peptide stapling or the design of catalysts, the ortho-positioning brings the reactive side chain into close proximity with the peptide backbone or other side chains, which can accelerate reaction rates and favor the formation of specific cyclic structures.

Fine-Tuning of Binding Interactions: In drug design, the precise positioning of a functional group can be critical for optimal interaction with a biological target. The ortho-position offers a different vector for functionalization compared to the para-position, which may lead to improved binding affinity and selectivity.

Emerging Research Areas and Future Perspectives

Explorations in Divergent Synthesis Pathways

The strategic placement of orthogonal Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups on the α-amino and side-chain amino groups, respectively, makes Fmoc-L-2-aminomethyl-Phe(Boc) an ideal candidate for divergent synthesis. This approach allows for the creation of diverse molecular entities from a common intermediate.

Orthogonal Deprotection and Functionalization: The key advantage lies in the selective removal of these protecting groups under different conditions. The base-labile Fmoc group can be removed to allow for peptide chain elongation from the α-amino group, while the acid-labile Boc group on the side chain can be selectively cleaved to introduce a variety of functional moieties. acs.orgnih.govresearchgate.net This dual functionality enables the synthesis of branched or cyclic peptides and the attachment of reporter molecules, cytotoxic payloads, or other bioactive components. chemimpex.comchemimpex.com

Scaffold for Combinatorial Libraries: The rigid 2-aminomethyl-phenylalanine core serves as a well-defined scaffold for the construction of combinatorial libraries. nih.gov By systematically varying the substituents introduced at the side-chain amino group after Boc deprotection, and by extending the peptide chain from the α-amino group, researchers can generate a multitude of distinct compounds for high-throughput screening in drug discovery.

A theoretical divergent synthesis pathway is outlined below:

StepReagent/ConditionPurposeResulting Structure
120% Piperidine (B6355638) in DMFSelective removal of the Fmoc groupFree α-amino group for peptide coupling
2Fmoc-protected amino acids, coupling reagentsElongation of the peptide backboneLinear peptide with a protected side chain
3Trifluoroacetic acid (TFA)Selective removal of the Boc groupFree side-chain amino group for functionalization
4Various electrophiles (e.g., acyl chlorides, isocyanates)Introduction of diverse functional groupsLibrary of functionalized peptides

Potential for Novel Chemical Biology Applications

The incorporation of Fmoc-L-2-aminomethyl-Phe(Boc) into peptides can impart unique structural and functional properties, making them valuable tools for chemical biology research.

Constrained Peptides and Protein Mimics: The ortho-substitution on the phenylalanine ring introduces a significant steric constraint, which can induce specific secondary structures, such as turns or helices, in the resulting peptide. iris-biotech.de This pre-organization can enhance binding affinity and specificity to biological targets by mimicking the conformation of protein epitopes. nih.govnih.govmdpi.com Such constrained peptides are being explored as inhibitors of protein-protein interactions, which are implicated in numerous diseases.

Peptidomimetics and Drug Conjugates: The 2-aminomethyl-phenylalanine scaffold can serve as a core for the development of peptidomimetics, compounds that mimic the structure and function of peptides but with improved stability and bioavailability. univ-rennes1.fr Furthermore, the orthogonally protected side chain provides a convenient handle for the attachment of drugs, creating peptide-drug conjugates (PDCs). chemimpex.comchemimpex.com This strategy allows for targeted delivery of therapeutic agents to specific cells or tissues.

Integration into Next-Generation Synthetic Technologies

The unique characteristics of Fmoc-L-2-aminomethyl-Phe(Boc) make it compatible with and potentially advantageous for modern peptide synthesis technologies that aim to improve efficiency and automation.

Automated and Microwave-Assisted Peptide Synthesis: Fmoc-based chemistry is the cornerstone of modern automated solid-phase peptide synthesis (SPPS). nih.govnih.goviris-biotech.de The mild deprotection conditions of the Fmoc group are well-suited for automated protocols. americanpeptidesociety.org Furthermore, the integration of microwave irradiation has been shown to significantly accelerate coupling and deprotection steps in SPPS, leading to faster synthesis of complex peptides. mdpi.comnih.govspringernature.comresearchgate.net The stability of the Fmoc and Boc groups under these conditions makes Fmoc-L-2-aminomethyl-Phe(Boc) a viable building block for these advanced synthetic platforms. The use of automated synthesizers can also facilitate the construction of complex, multi-branched peptides. technoprocur.cz

High-Throughput Synthesis: The application of this building block in divergent synthesis is highly amenable to high-throughput platforms for the rapid generation of peptide libraries. Automated liquid handlers and parallel synthesis equipment can be employed to perform the orthogonal deprotection and functionalization steps in a systematic and efficient manner, accelerating the discovery of novel bioactive peptides.

Challenges and Opportunities in Expanding the Research Utility of Fmoc-L-2-aminomethyl-Phe(Boc)

Despite its potential, the widespread adoption of Fmoc-L-2-aminomethyl-Phe(Boc) faces several challenges that also present opportunities for future research and development.

Synthesis and Cost: The multi-step synthesis of this non-natural amino acid derivative can be complex and costly compared to standard proteinogenic amino acids. nih.gov Developing more efficient and scalable synthetic routes would significantly reduce its cost and increase its accessibility to the broader research community. youtube.com

Steric Hindrance and Coupling Efficiency: The bulky nature of the 2-aminomethyl-phenylalanine residue can lead to steric hindrance during peptide coupling reactions. This may result in lower coupling efficiencies and the formation of deletion sequences, particularly when coupling to or from this residue. Optimization of coupling reagents and reaction conditions is crucial to mitigate these effects.

Purification of Complex Peptides: The synthesis of branched or highly modified peptides using this building block can lead to complex crude products, making purification challenging. The development of novel purification strategies will be essential to isolate the desired products in high purity.

Expanding the Toolbox of Orthogonal Protecting Groups: While the Fmoc/Boc combination is well-established, the development of additional orthogonal protecting groups compatible with the 2-aminomethyl-phenylalanine scaffold would further expand its utility in creating even more complex and multifunctional molecules.

Q & A

What is the role of the Fmoc and tert-butyloxycarbonyl (Boc) groups in Fmoc-L-2-aminomethyl-Phe(Boc) during solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during SPPS, allowing selective removal under mild basic conditions (e.g., 20% piperidine in DMF). The Boc group protects the side-chain aminomethyl moiety, requiring stronger acidic conditions (e.g., trifluoroacetic acid) for cleavage. This orthogonal protection strategy enables sequential deprotection, ensuring precise peptide chain elongation .

What analytical techniques are recommended to confirm the purity and structural integrity of Fmoc-L-2-aminomethyl-Phe(Boc)?

  • HPLC : Assess purity (>95%) using reversed-phase chromatography with UV detection at 260–280 nm (Fmoc absorption) .
  • NMR Spectroscopy : Confirm stereochemistry and substitution patterns via ¹H and ¹³C NMR, focusing on δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 1.4 ppm (Boc tert-butyl group) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validate molecular weight (e.g., [M+H]⁺ for C₃₀H₃₃N₂O₆: calc. 517.2345, observed 517.2348) .

How can researchers prevent dipeptide or tripeptide impurities during the synthesis of Fmoc-protected amino acids like Fmoc-L-2-aminomethyl-Phe(Boc)?

To avoid unwanted peptide bond formation:

  • Use excess amino acid (20–25% molar excess) and controlled Na₂CO₃ (4× molar ratio) to suppress mixed anhydride formation.
  • Employ a dioxane/water (1:10 v/v) solvent system to stabilize intermediates.
  • Avoid sterically hindered amino acids (e.g., Val, Leu) under these conditions; instead, use neutral acylation protocols .

What strategies optimize the introduction of Fmoc/Boc groups in sterically hindered amino acids?

  • Neutral Acylation : Perform reactions in DMF with HOBt (1-hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) to minimize side reactions .
  • Specialized Reagents : Use Boc-DMT or Fmoc-DMT reagents, which are stable and non-irritating, for efficient protection in aqueous media .

How does the C2-aminomethyl substitution on phenylalanine influence peptide bioactivity compared to C3/C4 analogs?

The C2 position enhances steric accessibility for interactions with target proteins (e.g., enzyme active sites). Comparative studies using surface plasmon resonance (SPR) and molecular dynamics (MD) simulations reveal altered binding kinetics and conformational stability. For example, C2-substituted peptides may exhibit higher affinity for hydrophobic pockets compared to C3/C4 analogs .

What safety precautions are essential when handling Fmoc-L-2-aminomethyl-Phe(Boc)?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (risk of irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can low coupling efficiency of Fmoc-L-2-aminomethyl-Phe(Boc) in SPPS be troubleshooted?

  • Activation : Use HBTU/HOBt or Oxyma Pure/DIC for improved activation.
  • Solvent Optimization : Replace DMF with NMP (N-methyl-2-pyrrolidone) for better solubility.
  • Extended Coupling : Increase reaction time to 2–4 hours for sterically demanding residues .

What are the recommended storage conditions for Fmoc-L-2-aminomethyl-Phe(Boc)?

Store at -20°C in airtight containers with desiccants (silica gel) to prevent hydrolysis. Avoid exposure to light and moisture, which degrade the Fmoc group. Under these conditions, stability exceeds 12 months .

How can researchers validate the selective deprotection of Boc without affecting the Fmoc group?

  • Acid Sensitivity Test : Treat with 30% TFA in DCM for 1 hour. Monitor Boc deprotection via TLC (Rf shift) or LC-MS, while confirming Fmoc stability through UV absorbance (260 nm) .

What synthetic challenges arise when incorporating Fmoc-L-2-aminomethyl-Phe(Boc) into cyclic peptides?

  • Steric Hindrance : The bulky C2-aminomethyl group complicates cyclization. Use HATU/DIPEA in dilute DCM (0.001 M) to enhance reaction efficiency.
  • Side-Chain Reactivity : Protect the deprotected aminomethyl group with Alloc (allyloxycarbonyl) for selective removal post-cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.